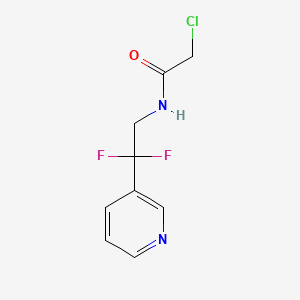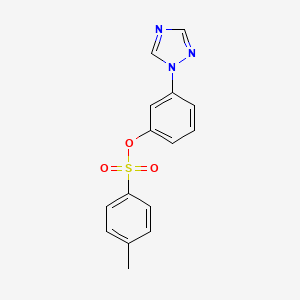
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)phenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound is used in the development of coordination polymers and metal-organic frameworks with unique redox properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors involved in cell proliferation, leading to the inhibition of cancer cell growth. The triazole ring can form hydrogen bonds and other interactions with biological targets, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole: Known for its cytotoxic activity against cancer cell lines.
1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea: A triazole compound with drug-like properties.
Uniqueness
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the sulfonate group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C15H13N3O3S |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
[3-(1,2,4-triazol-1-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13N3O3S/c1-12-5-7-15(8-6-12)22(19,20)21-14-4-2-3-13(9-14)18-11-16-10-17-18/h2-11H,1H3 |
Clave InChI |
HVMVMPCFUDYVKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


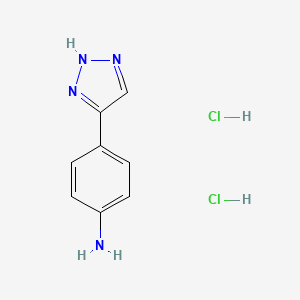
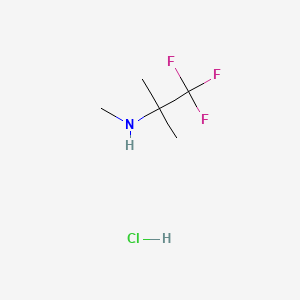
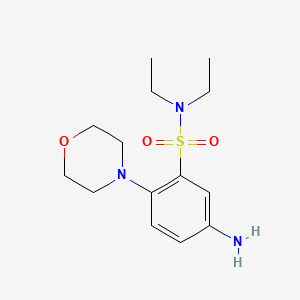
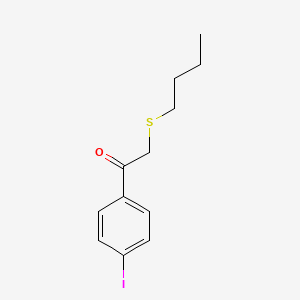
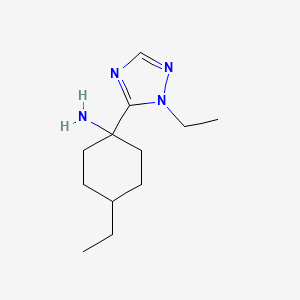
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
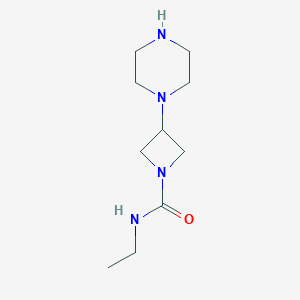
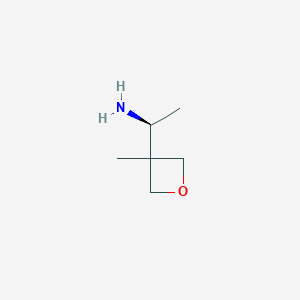
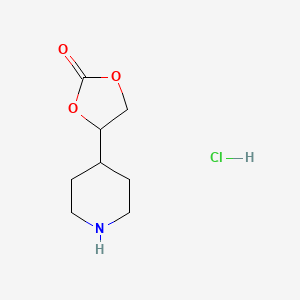
![N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)
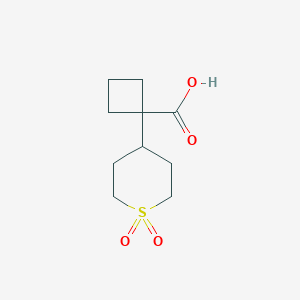
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
